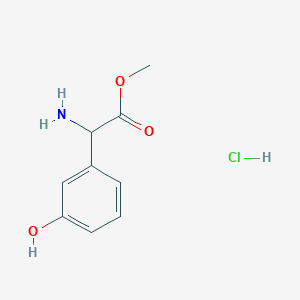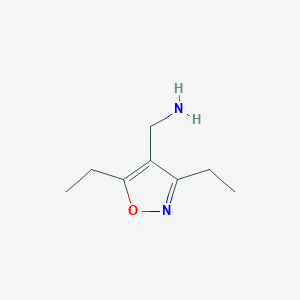![molecular formula C16H10FN B1458954 9-Fluoro-11H-benzo[a]carbazole CAS No. 1041143-65-0](/img/structure/B1458954.png)
9-Fluoro-11H-benzo[a]carbazole
Overview
Description
9-Fluoro-11H-benzo[a]carbazole is a derivative of 11H-benzo[a]carbazole . The parent compound, 11H-benzo[a]carbazole, has a molecular formula of C16H11N and a molecular weight of 217.2652 .
Molecular Structure Analysis
The molecular structure of 11H-benzo[a]carbazole, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and orientation .Scientific Research Applications
Crystal Structures and Molecular Interactions
Research on derivatives of 9H-carbazole, including fluoro-substituted variants, focuses on understanding their crystal structures and molecular interactions. For instance, studies on 9-[(E)-2-(4-fluorophenyl)vinyl]-9H-carbazole have revealed unique packing modes in crystals influenced by van der Waals forces and weak C-H...X interactions. These structural insights are vital for designing materials with specific optical and electronic properties (Kubicki, Prukała, & Marciniec, 2007).
Photophysical Properties
The photophysical properties of carbazole derivatives, such as their solvatofluorochromism, dual fluorescence, and aggregation-induced emission, are subject to extensive research. These properties are crucial for applications in optoelectronics and sensing. Highly conjugated imides based on benzo[k]fluoranthene and carbazole have shown remarkable solvatofluorochromism and aggregation-induced emission, which are promising for developing advanced luminescent materials (Katayama et al., 2019).
Aggregation-Induced Emission
Carbazole derivatives containing fluoro-benzene units have demonstrated aggregation-induced emission properties. This phenomenon is particularly interesting for the development of materials with tunable emission characteristics for optoelectronic devices and sensors. The study of such compounds can lead to innovations in solid-state lighting and displays (Zhu et al., 2018).
Chemical Synthesis and Catalysis
The synthesis of 11H-benzo[a]carbazoles, including fluorinated derivatives, has been enhanced by copper-catalyzed methods. These synthetic strategies are foundational for producing complex organic compounds used in medicinal chemistry and material science. Efficient synthesis routes enable the exploration of new chemical entities with potential applications in drug discovery and the development of functional materials (Xie, Ling, & Fu, 2012).
Antitumor Agents
The structural motif of benzo[a]carbazole, including its fluoro-substituted derivatives, has been investigated for antitumor activity. Novel 11H-benzo[a]carbazole-5-carboxamide derivatives have shown potent antitumor activities in vitro and in vivo against various cancer cell lines, highlighting the potential of these compounds as therapeutic agents (Wang et al., 2011).
Safety and Hazards
The safety data sheet for the parent compound, 11H-benzo[a]carbazole, indicates that it causes skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
9-fluoro-11H-benzo[a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOLAGGBRCZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



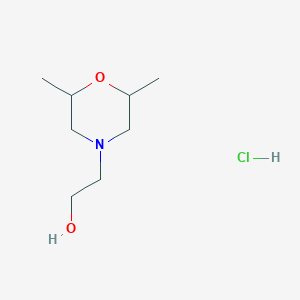

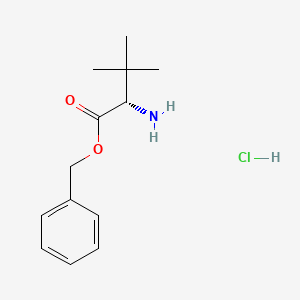
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
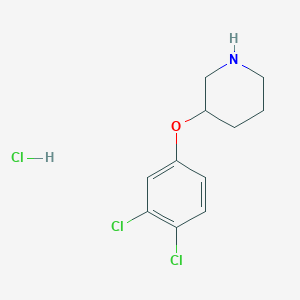

![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

